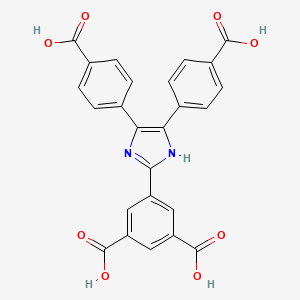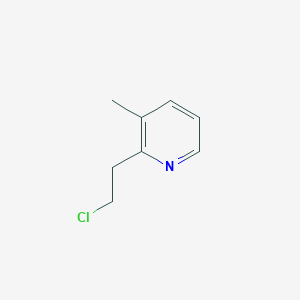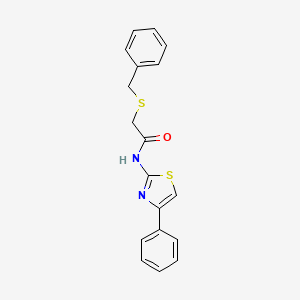![molecular formula C22H17F6NO2S B12960343 3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)
3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3,4,4,5,5-Hexafluoro-2-(5-(4-methoxyphenyl)-2-methylthiophen-3-yl)cyclopent-1-en-1-yl)-3,5-dimethylisoxazole is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms, a methoxyphenyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,4,4,5,5-Hexafluoro-2-(5-(4-methoxyphenyl)-2-methylthiophen-3-yl)cyclopent-1-en-1-yl)-3,5-dimethylisoxazole typically involves multiple steps:
Formation of the Cyclopentene Ring: The initial step involves the formation of the cyclopentene ring with hexafluoro substituents. This can be achieved through a Diels-Alder reaction between a suitable diene and a hexafluorocyclopentadiene.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, using a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Isoxazole Ring: The final step involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of amines or hydroxylamines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of fluorine atoms can enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicine, this compound or its derivatives could be investigated for their potential therapeutic effects
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, that require specific chemical and physical properties. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(3,3,4,4,5,5-Hexafluoro-2-(5-(4-methoxyphenyl)-2-methylthiophen-3-yl)cyclopent-1-en-1-yl)-3,5-dimethylisoxazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards its molecular targets. In materials science, the compound’s unique structure can impart specific electronic or mechanical properties to the materials in which it is incorporated.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-8-methylquinoline: This compound shares the hexafluorocyclopentene and thiophene motifs but differs in the presence of a quinoline ring instead of an isoxazole ring.
4-(3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenyl)cyclopent-1-en-1-yl)-3,5-dimethylisoxazole: This compound is similar but lacks the thiophene ring, which may influence its reactivity and applications.
Uniqueness
The uniqueness of 4-(3,3,4,4,5,5-Hexafluoro-2-(5-(4-methoxyphenyl)-2-methylthiophen-3-yl)cyclopent-1-en-1-yl)-3,5-dimethylisoxazole lies in its combination of multiple functional groups, including the hexafluorocyclopentene, methoxyphenyl, thiophene, and isoxazole rings. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H17F6NO2S |
|---|---|
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
4-[3,3,4,4,5,5-hexafluoro-2-[5-(4-methoxyphenyl)-2-methylthiophen-3-yl]cyclopenten-1-yl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C22H17F6NO2S/c1-10-17(11(2)31-29-10)19-18(20(23,24)22(27,28)21(19,25)26)15-9-16(32-12(15)3)13-5-7-14(30-4)8-6-13/h5-9H,1-4H3 |
Clé InChI |
LJASLLBPYOWJBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)C4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)






